molecular formula C13H14BrNO2 B1294758 tert-Butyl 7-bromo-1H-indole-1-carboxylate CAS No. 868561-17-5

tert-Butyl 7-bromo-1H-indole-1-carboxylate

Cat. No.: B1294758
CAS No.: 868561-17-5
M. Wt: 296.16 g/mol
InChI Key: QKTLZTNNVUGEOY-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The tert-butyl group and the bromine atom attached to the indole ring make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 7-bromo-1H-indole-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl indole-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 7-amino-1H-indole-1-carboxylate, while oxidation can produce tert-butyl 7-bromo-1H-indole-2,3-dione .

Scientific Research Applications

tert-Butyl 7-bromo-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-1H-indole-1-carboxylate involves its interaction with various molecular targets. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The indole ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-1H-indole-1-carboxylate
  • tert-Butyl 7-fluoro-1H-indole-1-carboxylate
  • tert-Butyl 7-iodo-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 7-bromo-1H-indole-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Biological Activity

Introduction

Tert-butyl 7-bromo-1H-indole-1-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its structural features:

  • Indole Ring : The indole structure allows for π-π interactions and hydrogen bonding, facilitating interactions with various biological targets.
  • Bromine Atom : The presence of the bromine atom enhances the compound's reactivity and binding affinity to specific enzymes or receptors.
  • tert-Butyl Group : This group influences lipophilicity and solubility, which can affect bioavailability and pharmacokinetics.

These structural elements contribute to the compound's ability to modulate various biochemical pathways involved in cellular processes.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Effect
MCF-7 (Breast)12.41Cytotoxic effects observed
HCT-116 (Colon)9.71Inhibition of cell growth
PC3 (Prostate)2.29Significant cytotoxicity

The mechanism involves targeting specific molecular pathways that regulate cell cycle progression and apoptosis.

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

CompoundConcentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
Tert-butyl compound108978
Dexamethasone1ReferenceReference

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.78
Escherichia coli0.097

Such activity highlights the potential use of this compound in developing new antimicrobial agents.

Study on Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of several indole derivatives, this compound was compared with established chemotherapeutics like doxorubicin. The results demonstrated comparable cytotoxic effects across multiple cancer lines, suggesting that this compound could serve as a lead for further drug development.

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of indole derivatives found that this compound significantly reduced inflammation markers in vitro. This study supports its potential application in treating chronic inflammatory conditions.

Properties

IUPAC Name

tert-butyl 7-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTLZTNNVUGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649980
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868561-17-5
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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